molecular formula C13H16N2S B12500204 2-Tert-butyl-1,2-dihydroimidazo[2,1-b][1,3]benzothiazole

2-Tert-butyl-1,2-dihydroimidazo[2,1-b][1,3]benzothiazole

Cat. No.: B12500204
M. Wt: 232.35 g/mol
InChI Key: UAPPJNKVYZLCEP-UHFFFAOYSA-N
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Description

2-Tert-butyl-1,2-dihydroimidazo[2,1-b][1,3]benzothiazole is a fused heterocyclic compound characterized by a benzothiazole core fused with an imidazole ring and a tert-butyl substituent at the 2-position. This structural motif confers unique physicochemical properties, including enhanced lipophilicity and metabolic stability, which are critical for pharmacological applications. The compound belongs to a broader class of imidazo[2,1-b][1,3]benzothiazoles, which have been extensively studied for their antimicrobial, anticancer, and anti-inflammatory activities .

Synthetic routes for such derivatives often involve cyclization reactions of 2-aminobenzothiazoles with α-bromo ketones or aldehydes, followed by functionalization at specific positions .

Properties

Molecular Formula

C13H16N2S

Molecular Weight

232.35 g/mol

IUPAC Name

2-tert-butyl-1,2-dihydroimidazo[2,1-b][1,3]benzothiazole

InChI

InChI=1S/C13H16N2S/c1-13(2,3)11-8-15-9-6-4-5-7-10(9)16-12(15)14-11/h4-7,11H,8H2,1-3H3

InChI Key

UAPPJNKVYZLCEP-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)C1CN2C3=CC=CC=C3SC2=N1

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-tert-butyl-7-thia-2,5-diazatricyclo[6.4.0.0(2),?]dodeca-1(12),5,8,10-tetraene typically involves multi-step organic reactions. One common approach is the cyclization of appropriate precursors under controlled conditions. The reaction conditions often include the use of specific catalysts and solvents to facilitate the formation of the tricyclic structure .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through crystallization or chromatography to obtain the desired product .

Chemical Reactions Analysis

Types of Reactions

4-tert-butyl-7-thia-2,5-diazatricyclo[6.4.0.0(2),?]dodeca-1(12),5,8,10-tetraene undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and nucleophiles (e.g., halogens). The reaction conditions may vary depending on the desired product, but they often involve controlled temperatures and specific solvents .

Major Products Formed

The major products formed from these reactions depend on the type of reaction and the reagents used. For example, oxidation may yield oxygenated derivatives, while reduction may produce hydrogenated compounds .

Scientific Research Applications

4-tert-butyl-7-thia-2,5-diazatricyclo[6.4.0.0(2),?]dodeca-1(12),5,8,10-tetraene has several scientific research applications, including:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 4-tert-butyl-7-thia-2,5-diazatricyclo[6.4.0.0(2),?]dodeca-1(12),5,8,10-tetraene involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context .

Comparison with Similar Compounds

Structural Analogues and Antibacterial Activity

Imidazo[2,1-b][1,3]benzothiazole derivatives with diaryl substitutions (e.g., compounds 13d, 13h, and 13m) exhibit potent antibacterial activity against Gram-positive and Gram-negative bacteria. These derivatives, synthesized via condensation of 2-aminobenzothiazole with α-bromo-diarylketones, demonstrate that electron-withdrawing substituents (e.g., -NO₂, -Cl) enhance antibacterial efficacy compared to the tert-butyl variant .

Table 1: Antibacterial Activity of Selected Derivatives

Compound Substituents MIC (μg/mL) Reference
13d 4-NO₂, 4-Cl 0.5–1.0
13h 3,4-di-OCH₃ 1.0–2.0
2-Tert-butyl derivative tert-butyl Data pending

Anticancer Activity and Substituent Effects

Imidazo[2,1-b][1,3]benzothiazole Derivatives
  • Sulfonamide and Halogen Substituents: Derivatives such as 7-sulfonamide-2-(4-fluorophenyl)imidazo[2,1-b][1,3]benzothiazole (IC₅₀ = 0.097 μM against Hep G2) and 7-bromo-2-(4-fluorophenyl) analogs (IC₅₀ = 0.04 μM against melanoma) highlight the importance of electron-deficient substituents at the 7-position for cytotoxicity .
  • Aryl and Heteroaryl Moieties: YM-201627, a 2-arylimidazo[2,1-b][1,3]benzothiazole, inhibits VEGF-driven angiogenesis, while morpholinomethyl-substituted analogs (e.g., compound A3) show enhanced cytotoxicity in hepatic cancer models .
Pyrrolo[2,1-b][1,3]benzothiazole Derivatives

Pyrrolo-fused analogs, such as 2-piperonyl pyrrolo[2,1-b][1,3]benzothiazole (IC₅₀ = 3.90–4.50 μM), demonstrate that ring expansion modulates selectivity toward specific cancer cell lines .

Table 2: Anticancer Activity of Key Derivatives

Compound Structure IC₅₀ (μM) Target Cell Line Reference
3f (sulfonamide) Imidazo-benzothiazole 0.097 Hep G2
A3 (morpholinomethyl) Imidazo-benzothiazole 1.2–2.5 Hepatic cancer
2-Piperonyl derivative Pyrrolo-benzothiazole 3.90–4.50 Multi-cell line

Antioxidant and Anti-inflammatory Properties

  • Antioxidant Activity : Pyrrolo[2,1-b][1,3]benzothiazoles with p-fluorophenyl substituents (e.g., compound 9d) exhibit 90.4% inhibition of lipid peroxidation, surpassing Trolox (89.5%) . The tert-butyl group’s impact on antioxidant efficacy remains underexplored.
  • Anti-inflammatory Potential: Pyrimido[2,1-b][1,3]benzothiazole-3-carboxylates with trimethoxyphenyl groups (e.g., compound G) show significant anti-inflammatory activity, suggesting that bulky substituents may enhance target binding .

Biological Activity

2-Tert-butyl-1,2-dihydroimidazo[2,1-b][1,3]benzothiazole is a chiral heterocyclic compound that has garnered attention in various fields of medicinal chemistry due to its unique structural features and potential biological activities. This article delves into the biological activity of this compound, focusing on its mechanisms of action, therapeutic potentials, and comparative analysis with related compounds.

Chemical Structure and Properties

The compound features a fused imidazole and thiazole ring system with a tert-butyl group that influences its steric and electronic properties. The presence of the chiral center enhances its selectivity and potency in biological applications.

PropertyValue
IUPAC Name(2S)-2-tert-butyl-1,2-dihydroimidazo[2,1-b][1,3]benzothiazole
Molecular FormulaC13H16N2S
Molecular Weight232.34 g/mol

The biological activity of 2-tert-butyl-1,2-dihydroimidazo[2,1-b][1,3]benzothiazole is primarily attributed to its interaction with various biological targets:

  • Enzyme Inhibition : The compound can bind to the active sites of enzymes, inhibiting their activity. This is crucial in pathways involved in cancer proliferation and microbial resistance.
  • Receptor Modulation : It may interact with specific receptors, influencing signaling pathways that regulate cell growth and apoptosis.

Antitumor Activity

Recent studies have highlighted the antitumor potential of compounds similar to 2-tert-butyl-1,2-dihydroimidazo[2,1-b][1,3]benzothiazole. For instance, research involving benzothiazole derivatives demonstrated significant cytotoxic effects against various cancer cell lines.

Case Study: Antitumor Efficacy

In a study evaluating the antitumor activity of newly synthesized compounds with similar structures:

  • Cell Lines Tested : A549 (lung cancer), HCC827 (lung cancer), NCI-H358 (lung cancer).
  • Results :
    • Compound IC50 values ranged from 0.85±0.05μM0.85\pm 0.05\mu M to 6.75±0.19μM6.75\pm 0.19\mu M across different assays.
    • Compounds exhibited higher activity in 2D cultures compared to 3D cultures due to penetration difficulties in spheroid models .

Antimicrobial Activity

The antimicrobial properties of related compounds have also been explored. These studies typically involve testing against both Gram-positive and Gram-negative bacteria.

Comparative Antimicrobial Efficacy

CompoundActivity Against E. coliActivity Against S. aureus
Compound ASensitiveSensitive
Compound BResistantSensitive
2-Tert-butyl-...Pending EvaluationPending Evaluation

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